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molecular formula C8H15ClO2 B8460726 (3,3-Dimethyl)2-butyl chloracetate

(3,3-Dimethyl)2-butyl chloracetate

Cat. No. B8460726
M. Wt: 178.65 g/mol
InChI Key: GPNYOSOAVFDJLZ-UHFFFAOYSA-N
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Patent
US04568754

Procedure details

47.5 g (0.42 mole) of chloracetyl chloride was slowly added to a mixture of 40.9 g (0.4 mole) of 3,3-dimethyl 2-butanol and 58 ml (0.42 mole) of triethylamine. The reaction mixture kept at 10° C. during the running in of the acid chloride, was brought to ordinary temperature and stirred for about 4 hours. After filtration and washing with ether of triethylamine hydrochloride, the solution was washed with water then dried over sodium sulfate. After evaporation of the solvent and distillation of the vacuum, 64 g namely 89% was obtained of a pure liquid of b.p.t =79°/81° C. under 20 mm Hg.
Quantity
47.5 g
Type
reactant
Reaction Step One
Quantity
40.9 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[CH3:6][C:7]([CH3:12])([CH3:11])[CH:8]([OH:10])[CH3:9].C(N(CC)CC)C>>[Cl:1][CH2:2][C:3]([O:10][CH:8]([C:7]([CH3:12])([CH3:11])[CH3:6])[CH3:9])=[O:4]

Inputs

Step One
Name
Quantity
47.5 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
40.9 g
Type
reactant
Smiles
CC(C(C)O)(C)C
Name
Quantity
58 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for about 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 10° C.
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing with ether of triethylamine hydrochloride
WASH
Type
WASH
Details
the solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent and distillation of the vacuum, 64 g namely 89%
CUSTOM
Type
CUSTOM
Details
was obtained of a pure liquid of b.p.t =79°/81° C. under 20 mm Hg

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClCC(=O)OC(C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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